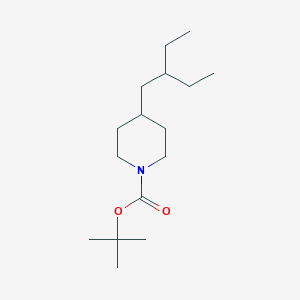![molecular formula C40H48OSn B12589040 4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one CAS No. 648425-04-1](/img/structure/B12589040.png)
4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one is a complex organotin compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenyl group, a butenone moiety, and a tris(2-methyl-2-phenylpropyl)stannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one typically involves the reaction of 4-phenyl-3-buten-2-one with tris(2-methyl-2-phenylpropyl)tin chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler organotin compounds.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction could produce simpler organotin hydrides.
科学研究应用
4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying biological interactions and potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, especially in targeting specific molecular pathways.
Industry: It is investigated for its role in material science, including the development of new polymers and catalysts.
作用机制
The mechanism of action of 4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one involves its interaction with molecular targets through its organotin moiety. The stannyl group can form bonds with various substrates, facilitating reactions such as cross-coupling and polymerization. The phenyl and butenone groups contribute to the compound’s reactivity and stability, allowing it to participate in diverse chemical processes.
相似化合物的比较
Similar Compounds
4-Phenyl-3-buten-2-one: A simpler analog without the stannyl group.
Tris(2-methyl-2-phenylpropyl)tin chloride: The precursor used in the synthesis of the target compound.
Organotin hydrides: Compounds with similar organotin moieties but different functional groups.
Uniqueness
4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one is unique due to its combination of a phenyl group, a butenone moiety, and a tris(2-methyl-2-phenylpropyl)stannyl group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
648425-04-1 |
|---|---|
分子式 |
C40H48OSn |
分子量 |
663.5 g/mol |
IUPAC 名称 |
4-phenyl-3-tris(2-methyl-2-phenylpropyl)stannylbut-3-en-2-one |
InChI |
InChI=1S/C10H9O.3C10H13.Sn/c1-9(11)7-8-10-5-3-2-4-6-10;3*1-10(2,3)9-7-5-4-6-8-9;/h2-6,8H,1H3;3*4-8H,1H2,2-3H3; |
InChI 键 |
IKHFNBOHIJYGEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=CC1=CC=CC=C1)[Sn](CC(C)(C)C2=CC=CC=C2)(CC(C)(C)C3=CC=CC=C3)CC(C)(C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
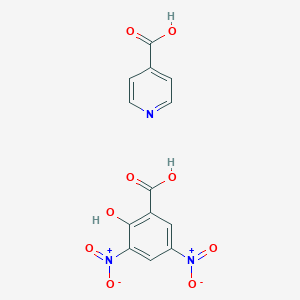
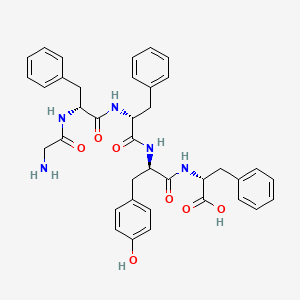
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)

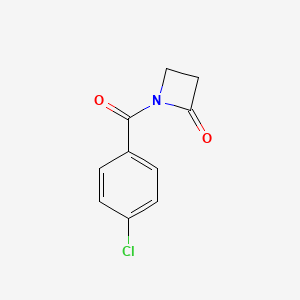
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine](/img/structure/B12589022.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
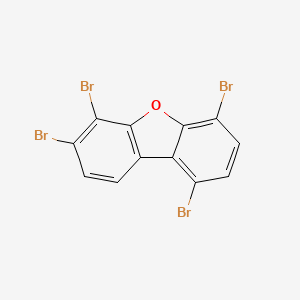
![1-[2-(Pyridin-3-yl)ethenesulfonyl]piperidin-4-ol](/img/structure/B12589036.png)

